molecular formula C6H9N9OS2 B12480998 2,2-bis[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide

2,2-bis[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide

Cat. No.: B12480998
M. Wt: 287.3 g/mol
InChI Key: OFLPJBNKBKWOEV-UHFFFAOYSA-N
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Description

2,2-bis[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide is a compound that features two tetrazole rings attached to a central acetamide group via sulfanyl linkages. Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry due to their ability to mimic carboxylic acids. This compound’s unique structure makes it a subject of interest for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-bis[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide typically involves the following steps:

    Formation of Tetrazole Rings: The tetrazole rings can be synthesized via [2+3] cycloaddition reactions between nitriles and azides. This reaction is often catalyzed by copper(I) salts under mild conditions.

    Attachment to Acetamide: The synthesized tetrazole rings are then linked to the acetamide group through sulfanyl linkages. This step may involve the use of thiolating agents and appropriate coupling reagents to ensure efficient attachment.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The sulfanyl groups in the compound can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The tetrazole rings can be reduced under specific conditions, although this is less common. Reducing agents like lithium aluminum hydride may be used.

    Substitution: The tetrazole rings can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles. Halogenated compounds are typical reagents for these reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Halogenated compounds, such as alkyl halides.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced tetrazole derivatives.

    Substitution: Substituted tetrazole derivatives.

Scientific Research Applications

2,2-bis[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in drug development, particularly as a bioisostere for carboxylic acids in pharmaceutical compounds.

    Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2,2-bis[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide involves its interaction with biological targets through its tetrazole rings. The tetrazole rings can mimic carboxylic acids, allowing the compound to bind to enzyme active sites or receptor proteins. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The sulfanyl linkages may also contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

    1-methyl-1H-tetrazole-5-thiol: A simpler compound with a single tetrazole ring and a thiol group.

    2,2-bis(1H-tetrazol-5-yl)acetamide: Similar structure but lacks the methyl groups on the tetrazole rings.

    1-methyl-1H-tetrazole-5-carboxamide: Contains a tetrazole ring and a carboxamide group but lacks the sulfanyl linkages.

Uniqueness: 2,2-bis[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide is unique due to its dual tetrazole rings connected via sulfanyl linkages to a central acetamide group. This structure provides a combination of stability, reactivity, and biological activity that is not commonly found in simpler tetrazole derivatives.

Properties

Molecular Formula

C6H9N9OS2

Molecular Weight

287.3 g/mol

IUPAC Name

2,2-bis[(1-methyltetrazol-5-yl)sulfanyl]acetamide

InChI

InChI=1S/C6H9N9OS2/c1-14-5(8-10-12-14)17-4(3(7)16)18-6-9-11-13-15(6)2/h4H,1-2H3,(H2,7,16)

InChI Key

OFLPJBNKBKWOEV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=N1)SC(C(=O)N)SC2=NN=NN2C

Origin of Product

United States

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